Structural Uniqueness of 2,6-Substitution Pattern vs. 5-Bromo Positional Isomer
The 6-bromo (ortho to phenolic OH) substitution pattern of the target compound is structurally distinct from the 5-bromo (meta) isomer (CAS 1097778-99-8) and the 4-bromo (para) isomer (CAS 58349-96-5). This difference is defined by the canonical SMILES string, a unique and quantifiable chemical identifier [1].
| Evidence Dimension | Structural Identity (Canonical SMILES) |
|---|---|
| Target Compound Data | OC1=C(Br)C=CC=C1CN.[H]Cl |
| Comparator Or Baseline | 5-Bromo isomer (CAS 1097778-99-8): C1=CC(=C(C=C1Br)O)CN.Cl [1] |
| Quantified Difference | Bromine atom position: '6' (ortho to OH) vs. '5' (meta to OH) on the phenyl ring |
| Conditions | IUPAC standard chemical nomenclature |
Why This Matters
This difference dictates the molecule's 3D conformation, electronic properties, and reactivity, ensuring only the 2,6-pattern is suitable for applications targeting specific spatial and electronic requirements.
- [1] GipBio. 2-(Aminomethyl)-5-bromophenol (CAS 1097778-99-8). View Source
